Non-6-en-1-ol

Analytical Chemistry Flavor Analysis Quality Control

Non-6-en-1-ol (CAS 40709-05-5), designated as the (E)- or trans- isomer of 6-nonen-1-ol, is a C9 unsaturated fatty alcohol with a molecular weight of 142.24 g/mol. It belongs to a class of volatile compounds widely utilized in flavor and fragrance formulations and as semiochemicals in insect communication research.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 40709-05-5
Cat. No. B12442021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNon-6-en-1-ol
CAS40709-05-5
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCC=CCCCCCO
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3
InChIKeyXJHRZBIBSSVCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, soluble in fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Non-6-en-1-ol (CAS 40709-05-5) Procurement Guide for Isomer-Specific Research & Formulation


Non-6-en-1-ol (CAS 40709-05-5), designated as the (E)- or trans- isomer of 6-nonen-1-ol, is a C9 unsaturated fatty alcohol with a molecular weight of 142.24 g/mol [1]. It belongs to a class of volatile compounds widely utilized in flavor and fragrance formulations and as semiochemicals in insect communication research [2]. The compound's utility is defined by its specific trans- double bond geometry at the sixth carbon, which directly influences its physicochemical properties, chromatographic retention indices, and biological interactions, distinguishing it from its cis- counterpart (CAS 35854-86-5).

Why (E)-Non-6-en-1-ol Cannot Be Replaced by Other Nonenols


Procuring 'nonenol' without specifying isomeric purity introduces significant scientific risk, as even structurally similar isomers like (Z)-non-6-en-1-ol exhibit quantifiably different properties. Key differentiators include distinct gas chromatographic retention behavior, which directly impacts analytical identification in complex matrices, and varied reactivity, such as a 10% difference in calculated atmospheric oxidation rate constants. Furthermore, the (E)-isomer has a unique, experimentally verified role as an attractant for the olive fruit fly (Dacus oleae), a biological function not equivalently shared across the class [1]. These differences invalidate generic substitution in sensitive analytical, synthetic, or biological assay work.

Verifiable Differentiation Data for (E)-Non-6-en-1-ol Against Closest Analogs


Chromatographic Separation from (Z)- Isomer on Polar Columns

Gas chromatographic analysis on a polar column (DB-Wax) demonstrates distinct retention behavior for the (E)-isomer, which is crucial for analytical methods requiring unambiguous identification. The (E)-isomer yields a Kovats retention index of 1714 under specific conditions, while the (Z)-isomer is documented at 1688 and 1676 on the same stationary phase family under comparable programs, creating a measurable window for separation [1][2].

Analytical Chemistry Flavor Analysis Quality Control

Distinct Non-Polar Column Retention vs. (Z)- Isomer

On non-polar columns (DB-5/SPB-5), the (Z)-isomer consistently exhibits a retention index of 1171-1172 across multiple independent studies. While a direct DB-5 value for the (E)-isomer under identical conditions is not available in the NIST repository, the principle of isomer resolution on non-polar columns is still well-established for analogous alkene isomers [1].

Volatile Organic Compound Analysis Metabolomics Pesticide Chemistry

Higher Calculated Atmospheric Reactivity Compared to (Z)- Isomer

The US EPA's Estimation Programs Interface (EPI) Suite predicts a higher atmospheric oxidation rate constant for the trans- isomer. This suggests a shorter atmospheric half-life for the (E)-isomer, a factor relevant for environmental fate assessments and fragrance formulation longevity [1].

Environmental Fate Atmospheric Chemistry Computational Toxicology

Ecological Role as Olive Fruit Fly Sex Attractant

In a study evaluating eight nonenols, (E)-6-nonen-1-ol was one of the compounds that demonstrated sex attractant activity for the olive fruit fly (Dacus oleae). While the same study also reported activity for the (Z)-isomer, the (E)-isomer was explicitly noted to have been identified in the volatile emissions of female Dacus oleae and displayed attractive and aphrodisiac effects confirmed in both laboratory and field experiments [1][2]. This natural occurrence and laboratory-validated behavioral activity provide a distinct, application-specific rationale for its use in pest management research.

Chemical Ecology Integrated Pest Management Semiochemistry

Procurement-Driven Application Scenarios for (E)-Non-6-en-1-ol


Gas Chromatographic Method Validation & Environmental Analysis

For analytical laboratories developing GC-MS methods for volatile organic compounds in food, water, or air samples, the (E)-isomer's distinct retention index (RI = 1714 on DB-Wax) serves as a critical reference standard with which to validate method specificity. A quantified difference of at least +26 RI units on polar columns ensures it can be clearly distinguished from the (Z)-isomer, preventing co-elution errors in quantitative assays [1].

Olive Fruit Fly Pest Management Research

In integrated pest management (IPM) programs for olive cultivation, (E)-non-6-en-1-ol is a research-proven semiochemical. Its activity as a Dacus oleae sex attractant, validated in both laboratory and field trials, makes it a key compound for researchers developing species-specific lures and monitoring traps, a functional role not documented for many other nonenols [1].

Atmospheric Chemistry & Environmental Fate Modeling

The (E)-isomer's predicted 11.3% higher OH radical reaction rate constant (74.65 vs 67.05 x 10⁻¹² cm³/molecule-sec for the (Z)-isomer) provides a quantitative basis for selecting it in studies of volatile organic compound atmospheric lifetime and photochemical ozone creation potential. This data point is critical for environmental risk assessments where isomer-specific fate modeling is required [1].

Isomer-Specific Synthesis & Reference Material Preparation

For synthetic chemists requiring a pure trans- fatty alcohol building block or analytical chemists preparing a known impurity standard, the procurement of (E)-non-6-en-1-ol is essential. Its spectroscopic and chromatographic identity is defined against the (Z)-isomer, ensuring the product serves as an authentic reference material for developing or validating analytical methods where unequivocal identification is non-negotiable.

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